

Unveiling Osmium Tetrachloride: A Technical Guide to Its Early Discovery

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Compound of Interest

Compound Name: Osmium tetrachloride

Cat. No.: B155977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early literature on the discovery of **osmium tetrachloride** (OsCl_4), providing a detailed account of its initial synthesis and characterization. The information presented is curated for researchers, scientists, and professionals in drug development who require a foundational understanding of this significant inorganic compound.

The First Synthesis: Direct Chlorination of Osmium Metal

The first successful isolation and characterization of **osmium tetrachloride** was reported in 1909 by Otto Ruff and Ferd. Bornemann. Their work, published in 1910 in the journal *Zeitschrift für anorganische Chemie*, detailed the synthesis of a reddish-black, crystalline solid by the direct chlorination of metallic osmium at elevated temperatures.^[1] This high-temperature polymorph was found to be orthorhombic.

Experimental Protocol: Synthesis of the High-Temperature Polymorph

While the full, detailed experimental protocol from the original 1910 publication by Ruff and Bornemann is not readily available in modern databases, subsequent literature and reviews of their work allow for a reconstruction of the likely methodology. The synthesis involved the following key steps:

- **Preparation of Osmium Metal:** Finely divided osmium metal was used as the starting material. The purity of the metal was crucial for obtaining a clean product.
- **Reaction with Chlorine Gas:** The osmium metal was placed in a reaction vessel, likely a sealed tube made of a material resistant to high temperatures and chlorine gas, such as porcelain or quartz.
- **High-Temperature Reaction:** A stream of dry chlorine gas was passed over the heated osmium metal. The reaction was carried out at a high temperature, likely in the range of 650-700°C, to facilitate the direct combination of the elements.
- **Sublimation and Collection:** The **osmium tetrachloride** formed as a volatile solid that sublimed at the reaction temperature. It was then collected in a cooler part of the apparatus as dark-colored, needle-like crystals.
- **Purification:** The collected crystals were likely purified by resublimation to remove any unreacted osmium or lower osmium chlorides.

Characterization of the High-Temperature Polymorph

Ruff and Bornemann characterized the newly synthesized compound to establish its chemical identity and physical properties.

Table 1: Quantitative Data from the Early Characterization of **Osmium Tetrachloride** (High-Temperature Polymorph)

Property	Reported Value	Notes
Appearance	Reddish-black, needle-like crystals	As described in early reports.
Crystal Structure	Orthorhombic	Determined by early crystallographic methods.
Density	4.38 g/cm ³	This value is cited in later literature, likely originating from or confirmed by subsequent studies.
Decomposition Temperature	Decomposes above 400°C	OsCl ₄ is thermally unstable and decomposes rather than melts at atmospheric pressure.
Solubility	Reacts with water	Hydrolyzes in the presence of water. Soluble in hydrochloric acid.

A Second Path: The Low-Temperature Polymorph

Subsequent to the initial discovery, a second, distinct crystalline form of **osmium tetrachloride** was synthesized. This brown, cubic polymorph is obtained through the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂). This method provided a lower-temperature route to the tetrachloride.

Experimental Protocol: Synthesis of the Low-Temperature Polymorph

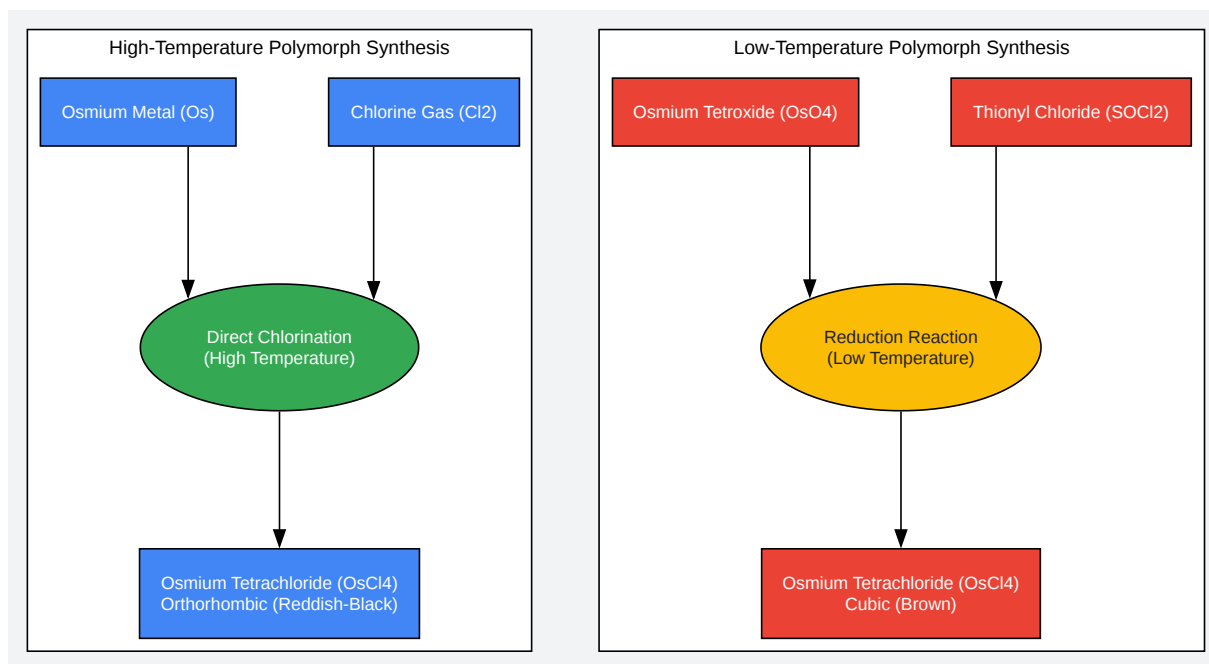
The synthesis of the cubic polymorph of **osmium tetrachloride** involves the following steps:

- **Reaction Setup:** A solution of osmium tetroxide in a suitable inert solvent is prepared.
- **Reduction with Thionyl Chloride:** Thionyl chloride is added to the OsO₄ solution. The reaction proceeds at a lower temperature compared to the direct chlorination method.
- **Precipitation:** The brown, cubic **osmium tetrachloride** precipitates from the reaction mixture.

- Isolation and Purification: The solid product is isolated by filtration, washed with an inert solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Experimental Workflow and Logical Relationships

The synthesis of the two polymorphs of **osmium tetrachloride** can be visualized as distinct pathways starting from different osmium precursors.



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References

- 1. On the polymorphism of osmium tetrachloride - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
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